Positional Isomerism Dictates Divergent Biological Target Landscapes: 4-Guanidino vs. 2-Guanidinoquinazoline
The 2-guanidinoquinazoline positional isomer series (guanidine at C-2 of quinazoline) has documented STAT3 inhibitory activity, with compound 11a showing STAT3 IC50 = 15.7 ± 5.4 μM and selectivity over STAT1 (IC50 > 50 μM, selectivity index > 3) in Cal33 head and neck tumor cells [1]. The C6,C8-dimethyl optimized analog 11c achieved STAT3 IC50 = 0.8 ± 0.6 μM [1]. This same 2-guanidino series also demonstrates antibacterial activity via bacterial translation inhibition [2]. In contrast, the 4-quinazolinyl-guanidine series—to which the target compound belongs—is specifically claimed for blood-sugar reduction in patent US 4,128,643, with no STAT3 or antibacterial translation activity reported in the peer-reviewed primary literature for this positional isomer [3]. The divergence in patent filing strategy between the two positional isomer families further underscores their non-overlapping therapeutic indications.
| Evidence Dimension | Biological target profile divergence between 4-guanidino and 2-guanidino positional isomers |
|---|---|
| Target Compound Data | 4-Guanidinoquinazoline (2-Quinazolin-4-ylguanidine, CAS 6635-74-1): Patented for hypoglycemic activity (US 4,128,643); no STAT3 or antibacterial translation inhibition data reported in primary literature |
| Comparator Or Baseline | 2-Guanidinoquinazoline lead 11a: STAT3 IC50 = 15.7 ± 5.4 μM, STAT1 IC50 > 50 μM (selectivity index > 3) [1]; 2-Guanidinoquinazoline series: antibacterial translation inhibition activity demonstrated in HTS platform [2] |
| Quantified Difference | Target profile divergence is categorical rather than continuous: 2-guanidino engages STAT3/ribosome pathways; 4-guanidino is directed toward metabolic regulation (hypoglycemic). STAT3 inhibition potency difference between positional isomers is not directly measurable in a single assay because the 4-isomer has not been reported in STAT3 assays. |
| Conditions | STAT3 assay: Cal33 HNSCC cells, IL-6-induced STAT3 tyrosine phosphorylation and nuclear translocation (for 2-guanidino series) [1]. Hypoglycemic effect: claimed in patent based on in vivo blood-sugar reduction (assay details not publicly specified) [3]. |
Why This Matters
A screening campaign designed for STAT3, antibacterial translation, or ASIC channel targets requires the 2-guanidino isomer; conversely, metabolic disorder programs targeting blood-glucose regulation are aligned with the 4-guanidino isomer—procuring the wrong positional isomer will produce false-negative results in the intended assay system.
- [1] LaPorte MG, da Paz Lima DJ, Zhang F, Sen M, Grandis JR, Camarco D, Hua Y, Johnston PA, Lazo JS, Resnick LO, Wipf P, Huryn DM. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorg Med Chem Lett. 2014;24(21):5081-5085. Table 1: STAT3 IC50 (11a: 15.7 ± 5.4 μM; 11c: 0.8 ± 0.6 μM); Table 4: anti-proliferative IC50 in HNSCC lines. View Source
- [2] Komarova Andreyanova ES et al. 2-Guanidino-quinazolines as a novel class of translation inhibitors. Biochimie. 2017 Feb;133:45-50. PMID: 28011211. Compounds bearing a 2-guanidino-quinazoline core demonstrated most promising antibacterial activity; modification of the guanidine group led to decrease or loss of antibacterial potency. View Source
- [3] Hoechst Aktiengesellschaft. US Patent 4,128,643. 4-Quinazolinyl-guanidines. Issued December 5, 1978. Claims (2-amino-4-quinazolinyl)-guanidines having blood-sugar reducing effect; individual oral dose: 50–250 mg per tablet. View Source
